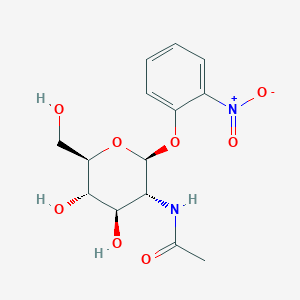

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMQUEGJJUADKD-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801196733 | |

| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13264-92-1 | |

| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13264-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013264921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

An In-Depth Technical Guide to 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Principles and Applications

Abstract

2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (oNP-GlcNAc) is a pivotal chromogenic substrate for the sensitive detection and quantification of β-N-acetylhexosaminidase (HEX) activity. Its enzymatic hydrolysis yields a distinct yellow product, 2-nitrophenol, enabling straightforward colorimetric analysis. This guide provides a comprehensive overview of oNP-GlcNAc, detailing its physicochemical properties, mechanism of action, and core applications. Authored from the perspective of a Senior Application Scientist, it offers not just protocols but the scientific rationale behind them, empowering researchers in drug discovery, diagnostics, and fundamental biology to leverage this tool with confidence and precision. We will explore its use in diagnosing lysosomal storage diseases, assessing renal injury, and performing fundamental enzyme characterization, complete with detailed, field-tested methodologies and data interpretation guidelines.

Introduction: The Power of Chromogenic Substrates in Glycoscience

In the study of glycoside hydrolases—enzymes that cleave sugars from carbohydrates, glycoproteins, and glycolipids—the ability to monitor catalytic activity in real-time is paramount. Chromogenic substrates are elegantly simple yet powerful tools designed for this purpose. They are synthetic molecules comprising a specific carbohydrate moiety recognized by the target enzyme, linked to a chromophore (a light-absorbing chemical group). In its glycosidically-linked state, the chromophore is colorless. However, upon enzymatic cleavage of the sugar, the free chromophore is released, which then undergoes a significant and measurable change in its light-absorbing properties, typically producing a vibrant color.

2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside belongs to this class of reagents. It is specifically engineered to assay the activity of β-N-acetylhexosaminidase (EC 3.2.1.52), an enzyme of profound medical and biological importance.

Physicochemical Properties of 2-Nitrophenyl-β-D-GlcNAc

A thorough understanding of a substrate's chemical and physical characteristics is the foundation of a robust and reproducible assay. The key properties of oNP-GlcNAc are summarized below.

| Property | Value | Source(s) |

| Systematic Name | 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | [1] |

| Common Synonyms | o-Nitrophenyl-N-acetyl-β-D-glucosaminide, ONP-beta-D-GlcNAc | [2] |

| CAS Number | 13264-92-1 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₈ | [1][2] |

| Molecular Weight | 342.30 g/mol | [2] |

| Appearance | Solid, typically a white to off-white crystalline powder | |

| Storage Conditions | Store desiccated at -20°C. It is crucial to protect from light. | [2] |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. |

The Target Enzyme: β-N-Acetylhexosaminidase (HEX)

β-N-Acetylhexosaminidase (HEX) is a lysosomal exoglycosidase that catalyzes the hydrolysis of terminal N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) residues from a variety of glycoconjugates.[3] In humans, two major isozymes exist:[3]

-

Hexosaminidase A (Hex A): A heterodimer composed of α and β subunits. It is essential for the degradation of the ganglioside GM2 in the brain.

-

Hexosaminidase B (Hex B): A homodimer of two β subunits. It hydrolyzes a broader range of substrates but cannot act on GM2 ganglioside.

Deficiencies in these enzymes lead to the accumulation of their substrates within lysosomes, causing severe and progressive lysosomal storage diseases (LSDs) such as Tay-Sachs disease (Hex A deficiency) and Sandhoff disease (Hex A and Hex B deficiency).[4] Therefore, the accurate measurement of HEX activity using substrates like oNP-GlcNAc is a cornerstone of LSD diagnosis.[4][5][6]

Mechanism of Action: From Colorless to Quantifiable

The utility of oNP-GlcNAc lies in its straightforward enzymatic conversion into a colored product. The process is a classic hydrolysis reaction catalyzed by the HEX enzyme.

-

Binding: The N-acetyl-β-D-glucosaminide portion of the substrate is recognized and binds to the active site of the β-N-acetylhexosaminidase enzyme.

-

Hydrolysis: The enzyme catalyzes the cleavage of the β-glycosidic bond that links the sugar to the 2-nitrophenyl group.

-

Product Release: Two products are released: N-acetyl-D-glucosamine and 2-nitrophenol (o-nitrophenol).

While 2-nitrophenol is intrinsically pale yellow, its phenolate anion, formed under alkaline conditions, is a vibrant yellow. To ensure maximum and stable color development for quantification, the reaction is typically stopped by adding a high-pH buffer (e.g., sodium carbonate or sodium borate), which also serves to inactivate the enzyme.[4] The resulting yellow color intensity is directly proportional to the amount of 2-nitrophenol produced, and thus to the HEX enzyme activity in the sample. This absorbance is measured spectrophotometrically at approximately 420 nm.[4][7]

Caption: Enzymatic hydrolysis of oNP-GlcNAc.

Applications in Research and Diagnostics

-

Diagnosis of Lysosomal Storage Diseases: The primary clinical application is in screening and diagnostic assays for Tay-Sachs and Sandhoff diseases.[4] By measuring total HEX activity (using a substrate like oNP-GlcNAc) and heat-inactivating the labile Hex A isozyme, clinicians can determine the relative activities of both Hex A and Hex B.

-

Assessment of Renal Tubular Injury: The HEX enzyme is present in high concentrations in the epithelial cells of the proximal renal tubules.[8] Damage to these cells, which can occur in various kidney diseases or due to nephrotoxic drugs, leads to the release of HEX into the urine.[9] Therefore, urinary HEX activity serves as a sensitive and specific biomarker for acute kidney injury.[8]

-

Enzyme Characterization: In a research setting, oNP-GlcNAc is used to study the kinetics (e.g., Kₘ, Vₘₐₓ) and inhibition of purified or recombinant β-N-acetylhexosaminidases from various organisms.

-

Microbiology: Chromogenic substrates are used to identify microorganisms, such as Candida species, based on their specific enzyme expression profiles.[3]

Detailed Experimental Protocol: Colorimetric Assay of HEX Activity

This protocol provides a robust method for quantifying HEX activity in biological samples like cell lysates or urine.

Causality Behind Choices:

-

Citrate-Phosphate Buffer (pH 4.5): This pH is chosen because it is near the optimal pH for lysosomal enzymes like HEX, mimicking their natural acidic environment and ensuring maximal catalytic activity.

-

Incubation at 37°C: This temperature is used to simulate physiological conditions and promote optimal enzyme function.

-

Sodium Carbonate Stop Solution: This solution has a high pH (~11), which serves two critical functions: it instantly denatures the acid-optimal HEX enzyme to stop the reaction at a precise time point, and it deprotonates the released 2-nitrophenol to its intensely colored phenolate form for sensitive detection.[4][7]

Required Reagents and Materials

-

Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.5.

-

Substrate Stock Solution: 10 mM 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Assay Buffer. Store in aliquots at -20°C, protected from light.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).

-

Standard: 1 mM 2-Nitrophenol (o-nitrophenol) in Assay Buffer.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 420 nm.

-

Incubator or water bath set to 37°C.

-

Biological sample (e.g., cell lysate, urine) appropriately diluted in Assay Buffer.

Assay Workflow Diagram

Caption: General workflow for the HEX colorimetric assay.

Step-by-Step Protocol

-

Prepare Standard Curve:

-

In a 96-well plate, prepare a serial dilution of the 1 mM 2-Nitrophenol standard in Assay Buffer to get final concentrations from 100 µM down to 0 µM (this will be your blank). A typical final volume per well is 100 µL.

-

Add 100 µL of Stop Solution to these standard wells. The final volume will be 200 µL.

-

-

Prepare Samples and Controls:

-

In separate wells, add 20 µL of your diluted biological sample.

-

Prepare a "Sample Blank" for each sample by adding 20 µL of the sample to a well containing 80 µL of Assay Buffer (no substrate). This corrects for any background absorbance from the sample itself.

-

Prepare a "Substrate Blank" by adding 20 µL of Assay Buffer to a well. This corrects for spontaneous substrate hydrolysis.

-

-

Initiate the Reaction:

-

Pre-warm the Substrate Stock Solution and the 96-well plate containing your samples to 37°C for 5 minutes.

-

To start the reaction, add 80 µL of the pre-warmed 10 mM Substrate Stock Solution to each sample and substrate blank well. The final substrate concentration will be 8 mM in a 100 µL reaction volume.

-

Mix the plate gently.

-

-

Incubation:

-

Incubate the plate at 37°C. The incubation time is critical and must be optimized. It should be long enough to generate a signal well above the blank, but short enough that the reaction remains in the linear range (i.e., less than 15% of the substrate is consumed). Typical times range from 15 to 60 minutes.

-

-

Stop the Reaction:

-

After the desired incubation time, add 100 µL of Stop Solution to all sample and blank wells. The color should develop immediately.

-

-

Measure Absorbance:

-

Read the absorbance of the entire plate at 420 nm using a microplate reader.

-

Data Analysis

-

Correct Absorbance: Subtract the absorbance of the Substrate Blank from all sample readings.

-

Generate Standard Curve: Plot the absorbance at 420 nm for your 2-nitrophenol standards against their known concentrations (in µmol/mL or nmol/mL). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

-

Calculate Product Concentration: Use the standard curve equation to determine the concentration of 2-nitrophenol produced in each sample.

-

Concentration (nmol/mL) = (Corrected Sample Absorbance - y-intercept) / slope

-

-

Calculate Enzyme Activity:

-

Activity (nmol/min/mL) = [Concentration of 2-Nitrophenol (nmol/mL)] / [Incubation Time (min)]

-

To get specific activity, normalize to the protein concentration of your sample:

-

Specific Activity (nmol/min/mg) = [Activity (nmol/min/mL)] / [Protein Concentration (mg/mL)]

-

Note: Alternatively, activity can be calculated using the Beer-Lambert law (A = εcl) if the molar extinction coefficient (ε) of 2-nitrophenolate is known under the exact assay conditions. For o-nitrophenol, a value of 4,500 L·mol⁻¹·cm⁻¹ at 420 nm has been reported.[4]

Comparison with Other Common Substrates

While oNP-GlcNAc is effective, other substrates are also widely used, each with distinct advantages. The choice of substrate is a critical experimental decision driven by the required sensitivity, equipment availability, and cost.

| Substrate | Type | Detection Wavelength | Pros | Cons |

| 2-Nitrophenyl-β-D-GlcNAc (oNP-GlcNAc) | Chromogenic | ~420 nm | Simple, requires standard spectrophotometer, low cost. | Moderate sensitivity, potential for color interference from samples. |

| 4-Nitrophenyl-β-D-GlcNAc (pNP-GlcNAc) | Chromogenic | ~405 nm[10][11] | Very common, widely validated, slightly higher extinction coefficient. | Same as oNP-GlcNAc. |

| 4-Methylumbelliferyl-β-D-GlcNAc (4-MU-GlcNAc) | Fluorogenic | Ex: ~365, Em: ~445 nm | High sensitivity (100-1000x > chromogenic), wide dynamic range. | Requires a fluorometer, potential for light scattering/quenching.[3] |

A study on a fungal β-N-acetylhexosaminidase showed that the enzyme hydrolyzed 2-nitrophenyl and 4-nitrophenyl-substituted substrates at very similar rates, indicating that for some enzymes, the position of the nitro group has a minimal effect on catalytic efficiency.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Inhalation/Contact: Avoid inhaling dust or direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store the solid compound at -20°C, protected from light and moisture to prevent degradation.[2]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This compound is not classified as hazardous according to the Globally Harmonized System (GHS), but it should be handled with the care accorded to all research chemicals.

References

-

Guarante, L. (1983). Yeast promoters and lacZ fusions designed to study expression of cloned genes in yeast. Methods in Enzymology, 101, 181-191. Available at: [Link]

-

PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

De Jesus, V. R., et al. (2009). Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases. Journal of Osteopathic Medicine, 112(3), 149-159. Available at: [Link]

-

Supra-Regional Assay Service. (n.d.). Lysosomal Enzyme Screening. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol (C) in cyclohexane solution. Retrieved from [Link]

-

BioNumbers. (n.d.). Relation between ONP absorption at 420nm and concentration. Retrieved from [Link]

-

Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(9), 2695. Available at: [Link]

-

Makise, J., et al. (1988). Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrate. Clinical Chemistry, 34(10), 2140-2143. Available at: [Link]

-

Shibata, H., & Yagi, T. (1996). Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Clinica Chimica Acta, 251(1), 53-64. Available at: [Link]

-

Skálová, S. (2005). The diagnostic role of urinary N-acetyl-beta-D-glucosaminidase (NAG) activity in the detection of renal tubular impairment. Acta Medica (Hradec Kralove), 48(2), 75-80. Available at: [Link]

-

James, T. D., et al. (2020). Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). ChemBioChem, 21(1), 31-43. Available at: [Link]

Sources

- 1. Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-acetamido-2-dexoy-beta-D-glucopyranosyl)-(1 linked to 6)-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-Galactosidase Assay Kit [acsu.buffalo.edu]

- 3. Dealing with different methods for Kluyveromyces lactis β-galactosidase purification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Relation between ONP absorption at 420nm and - Generic - BNID 105140 [bionumbers.hms.harvard.edu]

- 7. Solved The actual molar extinction coefficient for | Chegg.com [chegg.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Chromogenic Substrate for Glycosidase Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a critical tool in glycobiology and enzyme kinetics. We will delve into its chemical properties, the mechanism of its application as a chromogenic substrate, a detailed protocol for its use in enzymatic assays, and its significance in research and diagnostics.

Introduction and Chemical Identity

2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, often abbreviated as ONP-β-D-GlcNAc, is a synthetic glycoside widely used for the detection and quantification of β-N-acetylhexosaminidase activity. The strategic placement of a nitrophenyl group at the anomeric carbon makes it an excellent chromogenic substrate. Enzymatic cleavage of the glycosidic bond releases 2-nitrophenol, a yellow-colored compound that can be easily measured spectrophotometrically.

It is crucial to distinguish this compound from its isomers, particularly the more common 4-nitrophenyl (para) analogue (PNP-β-D-GlcNAc). While both serve a similar purpose, their reaction kinetics and optimal assay conditions can differ.

Chemical Identifiers:

-

Systematic Name: (2'-Nitro)phenyl-2-acetamido-2-deoxy-β-D-glucopyranoside[1]

-

Common Synonyms: ONP-β-D-GlcNAc, o-Nitrophenyl-N-acetyl-β-D-glucosaminide[2]

Physicochemical Properties

Understanding the physicochemical properties of ONP-β-D-GlcNAc is essential for its proper storage, handling, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₈ | [1] |

| Molecular Weight | 342.3 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Conditions | -20°C, protect from light | [1][3] |

Mechanism of Action as a Chromogenic Substrate

The utility of ONP-β-D-GlcNAc lies in its role as a reporter molecule for the activity of specific glycoside hydrolase enzymes, most notably β-N-acetylhexosaminidases (EC 3.2.1.52).[4][5] These enzymes are critical in various biological processes, including the degradation of glycoproteins and glycolipids.[6]

The enzymatic reaction proceeds in two main steps:

-

Enzymatic Hydrolysis: The β-N-acetylhexosaminidase recognizes and binds to the N-acetyl-β-D-glucosaminide portion of the substrate. The enzyme then catalyzes the hydrolysis of the β-glycosidic bond linking the sugar to the 2-nitrophenyl group.

-

Chromophore Release: This cleavage releases two products: N-acetyl-D-glucosamine (GlcNAc) and 2-nitrophenol. While ONP-β-D-GlcNAc is colorless, the liberated 2-nitrophenol, particularly under alkaline conditions, forms the yellow-colored 2-nitrophenoxide ion. The intensity of this yellow color is directly proportional to the amount of 2-nitrophenol produced and, therefore, to the enzymatic activity.

The following diagram illustrates the enzymatic cleavage of ONP-β-D-GlcNAc.

Caption: Enzymatic hydrolysis of ONP-β-D-GlcNAc.

Experimental Protocol: Assay of β-N-acetylhexosaminidase Activity

This section provides a detailed, step-by-step methodology for quantifying β-N-acetylhexosaminidase activity using ONP-β-D-GlcNAc. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Rationale and Self-Validation

This protocol is designed as a self-validating system. The inclusion of a no-enzyme control accounts for any spontaneous substrate degradation, while a standard curve of the product (2-nitrophenol) allows for the accurate conversion of absorbance units to molar quantities. The rate of the reaction should be linear with time and enzyme concentration within defined limits, which must be determined empirically.

Reagents and Materials

-

Substrate Stock Solution: Prepare a 1-2 mM solution of ONP-β-D-GlcNAc in a suitable buffer (e.g., 100 mM citrate buffer, pH 4.2). Gentle heating (37°C) may be required for complete dissolution.[7]

-

Enzyme Solution: Purified enzyme or biological sample (e.g., cell lysate, tissue homogenate, urine) diluted in a suitable buffer.

-

Reaction Buffer: A buffer appropriate for the optimal pH of the enzyme. For lysosomal β-N-acetylhexosaminidases, a citrate or glycolate buffer around pH 5.0-5.5 is often used.[4][8]

-

Stop Solution: 0.2 M Sodium Borate buffer (pH 10.0) or 0.1 M Sodium Carbonate.[4][6] This alkalinizes the solution, stopping the enzymatic reaction and maximizing the color development of the 2-nitrophenoxide ion.

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 400-405 nm.[6][9]

Step-by-Step Methodology

-

Preparation: Pre-warm the substrate solution, reaction buffer, and a 96-well microplate (or spectrophotometer cuvettes) to the desired reaction temperature (typically 37°C).[6][10]

-

Reaction Setup:

-

In each well/cuvette, add 50 µL of the pre-warmed substrate solution.

-

To initiate the reaction, add 10 µL of the enzyme solution (or diluted biological sample).

-

Include a "no-enzyme" control by adding 10 µL of the enzyme dilution buffer instead of the enzyme solution.

-

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined period (e.g., 10-60 minutes).[4][10] The incubation time should be chosen to ensure the reaction remains within the linear range.

-

Reaction Termination: Stop the reaction by adding 500 µL of the Stop Solution to each well/cuvette.[6] The volume of the stop solution should be sufficient to significantly dilute the reactants and shift the pH to the alkaline range.

-

Absorbance Measurement: Measure the absorbance of the solution at 400-405 nm.[6][9] The yellow color is stable after the addition of the stop solution.

-

Data Analysis:

-

Subtract the absorbance of the "no-enzyme" control from the absorbance of the enzyme-containing samples.

-

Calculate the concentration of released 2-nitrophenol using a standard curve or the Beer-Lambert law (ε for 2-nitrophenol under these conditions must be determined).

-

Enzyme activity is typically expressed in units such as µmol of product formed per minute per mg of protein (µmol/min/mg or U/mg).

-

The following workflow diagram summarizes the key steps of the assay.

Caption: Standard workflow for a β-N-acetylhexosaminidase assay.

Applications in Research and Drug Development

-

Enzyme Characterization: ONP-β-D-GlcNAc is a standard substrate for purifying and characterizing β-N-acetylhexosaminidases from various sources, helping to determine kinetic parameters like Kₘ and Vₘₐₓ.[11]

-

Disease Diagnosis: The activity of β-N-acetylhexosaminidases in bodily fluids like serum and urine can be an indicator of certain diseases. For example, elevated levels are associated with kidney damage.[7][9]

-

Drug Screening: This substrate is used in high-throughput screening assays to identify inhibitors or activators of β-N-acetylhexosaminidases, which are potential therapeutic targets for various diseases, including lysosomal storage disorders and cancer.

-

Glycobiology Research: It is an essential tool for studying the role of O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins, by assaying the activity of O-GlcNAcase.[10]

Conclusion

2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 13264-92-1) is a valuable and specific chromogenic substrate for the sensitive detection of β-N-acetylhexosaminidase activity. Its well-defined mechanism of action and the simplicity of the colorimetric assay make it an indispensable tool for researchers in biochemistry, cell biology, and drug discovery. Proper understanding of its properties and adherence to validated protocols, as outlined in this guide, are paramount to generating accurate and reproducible scientific data.

References

- p-Nitrophenyl-N-acetyl-β-D-glucosaminide - CAS 3459-18-5 - Calbiochem | 487052. (n.d.). Merck Millipore.

- 3459-18-5, 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS. (n.d.). AdooQ BioScience.

- 4-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside. (n.d.). TCI Chemicals.

- 2-Nitrophenyl 2-acetamido-2-deoxy-a-D-glucopyranoside CAS 10139-01-2. (n.d.). USBio.

- 2-Nitrophenyl-N-acetyl- β-D- glucosaminide. (n.d.). Creative Enzymes.

- 4-Nitrophenyl-N-acetyl-β- D-glucosaminide. (n.d.). GoldBio.

- Enzyme assay for β-N-acetylhexosaminidase. (2021). Glycoscience Protocols (GlycoPODv2).

- The β-N-Acetylhexosaminidase in the Synthesis of Bioactive Glycans: Protein and Reaction Engineering. (2020). National Institutes of Health.

- Kamemura, K. (2014). In vitro enzyme assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase). Glycoscience Protocol Online Database.

- 2-Nitrophenyl-N-acetyl-beta-D-glucosaminide. (n.d.). G-Biosciences.

- 13264-92-1(2-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE) Product Description. (n.d.). ChemicalBook.

- Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. (1996). PubMed.

- β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. (2021). MDPI.

Sources

- 1. 2-Nitrophenyl-N-acetyl- β-D- glucosaminide - Creative Enzymes [creative-enzymes.com]

- 2. 13264-92-1 CAS MSDS (2-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Nitrophenyl-N-acetyl-beta-D-glucosaminide [gbiosciences.com]

- 4. The β-N-Acetylhexosaminidase in the Synthesis of Bioactive Glycans: Protein and Reaction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. p-Nitrophenyl-N-acetyl-β-D-glucosaminide - CAS 3459-18-5 - Calbiochem | 487052 [merckmillipore.com]

- 8. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3459-18-5, 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS: 3459-18-5 [chemsynlab.com]

- 10. [In vitro enzyme assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase)]:Glycoscience Protocol Online Database [jcggdb.jp]

- 11. goldbio.com [goldbio.com]

synthesis of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

An In-depth Technical Guide to the Synthesis of 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical synthesis of 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a critical chromogenic substrate for the enzyme β-N-acetylhexosaminidase. This compound, often abbreviated as ONP-GlcNAc, is extensively used in biochemical assays and diagnostics to quantify enzyme activity. Upon enzymatic cleavage of the glycosidic bond, the colorless substrate releases 2-nitrophenol, a yellow compound whose concentration can be easily measured spectrophotometrically, providing a direct readout of enzyme kinetics.[1][2]

The synthesis of such aryl-β-glycosides is a cornerstone of carbohydrate chemistry. This document delves into the underlying chemical principles, provides a field-tested experimental protocol, and offers expert insights into potential challenges and optimization strategies, designed for researchers and professionals in chemical biology and drug development.

The Chemical Cornerstone: The Koenigs-Knorr Reaction

The formation of the β-glycosidic linkage between N-acetyl-D-glucosamine (GlcNAc) and 2-nitrophenol is most reliably achieved through the Koenigs-Knorr reaction .[3][4] This venerable yet powerful method, first reported over a century ago, involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy-metal salt promoter.[5] Its enduring utility lies in its ability to control the stereochemistry at the anomeric carbon (C1), which is paramount for creating biologically relevant molecules.

The Mechanism of Stereocontrol: Anchimeric Assistance

The key to achieving the desired β-configuration in this synthesis is the phenomenon of anchimeric assistance , also known as neighboring group participation.[5] The acetamido group at the C2 position of the GlcNAc sugar is not a passive bystander; it actively directs the stereochemical outcome.

The mechanism proceeds as follows:

-

Formation of the Glycosyl Halide: The starting material, a fully protected GlcNAc derivative (typically per-O-acetylated), is converted into a more reactive glycosyl halide, such as an α-bromide.

-

Activation and Oxazolinium Ion Formation: In the presence of a promoter like silver carbonate or cadmium carbonate, the bromide is abstracted.[3][5] The lone pair of electrons on the nitrogen atom of the C2-acetamido group attacks the anomeric carbon from the back face, forming a stable, bicyclic oxazolinium ion intermediate. This intermediate effectively shields the α-face of the anomeric carbon.

-

Nucleophilic Attack: The alcohol, in this case, 2-nitrophenol, can now only attack the anomeric carbon from the opposite, unhindered β-face. This SN2-like attack proceeds with an inversion of configuration relative to the intermediate, resulting exclusively in the formation of the 1,2-trans-glycosidic bond, which corresponds to the β-anomer.[5]

-

Deprotection: The final step involves the removal of the O-acetyl protecting groups to yield the target molecule.

This elegant mechanism is a self-validating system for stereocontrol. The presence of the participating group at C2 ensures that the thermodynamic and kinetic pathways strongly favor the β-product, minimizing the formation of the undesired α-anomer.

Caption: Mechanism of the Koenigs-Knorr reaction for ONP-GlcNAc synthesis.

Field-Tested Experimental Protocol

This protocol details a reliable, multi-step synthesis of 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Overall Workflow

The synthesis is a four-stage process: protection of the starting material, formation of the reactive glycosyl donor, the core glycosylation reaction, and final deprotection.

Caption: Four-stage experimental workflow for the synthesis of ONP-β-GlcNAc.

Step-by-Step Methodology

Expert Insight: The absolute requirement for this synthesis is the use of anhydrous (dry) solvents and reagents for the bromination and glycosylation steps. Water will readily hydrolyze the reactive intermediates, drastically reducing the yield.[4]

Step 1: Per-O-acetylation of N-Acetyl-D-Glucosamine

-

Suspend N-acetyl-D-glucosamine (1.0 eq) in a flask with anhydrous pyridine (approx. 5 mL per gram of sugar).

-

Cool the mixture to 0°C in an ice bath.

-

Add acetic anhydride (5.0 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until a clear solution is formed.

-

Quench the reaction by slowly pouring it into ice water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the per-O-acetylated product, which can be recrystallized from ethanol.

Step 2: Synthesis of the Glycosyl Bromide Donor

-

Dissolve the per-O-acetylated GlcNAc (1.0 eq) in a minimal amount of dichloromethane.

-

Cool to 0°C and add a saturated solution of hydrogen bromide in acetic acid (33% w/v, ~3.0 eq) dropwise.

-

Stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Dilute the reaction mixture with dichloromethane and pour it into ice water.

-

Separate the organic layer, wash with cold water and saturated NaHCO₃ solution until the aqueous layer is neutral, then wash with brine.

-

Dry over anhydrous Na₂SO₄, filter, and immediately use the resulting solution of the unstable glycosyl bromide in the next step.

Step 3: Koenigs-Knorr Glycosylation

-

In a separate flask protected from light and under an inert atmosphere (e.g., Argon), dissolve 2-nitrophenol (1.5 eq) in anhydrous dichloromethane.

-

Add silver carbonate (Ag₂CO₃, 2.0 eq) and molecular sieves (4Å) to the flask.

-

Stir the suspension for 30 minutes.

-

Add the freshly prepared solution of the glycosyl bromide from Step 2 dropwise to the suspension at room temperature.

-

Stir the reaction in the dark for 18-24 hours. Monitor progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts and molecular sieves. Wash the pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the protected product.

Step 4: Zemplén Deacetylation

-

Dissolve the purified, protected glycoside (1.0 eq) from Step 3 in anhydrous methanol.

-

Add a catalytic amount of a 0.5 M solution of sodium methoxide (NaOMe) in methanol (approx. 0.1 eq).

-

Stir at room temperature and monitor by TLC until all starting material is consumed (typically 1-2 hours).

-

Neutralize the reaction by adding Amberlite IR120 (H⁺) resin until the pH is neutral.

-

Filter off the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product, 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, by recrystallization (e.g., from ethanol or methanol/ether).

Quantitative Data and Characterization

The success of the synthesis is evaluated by yield and confirmed by analytical characterization.

| Parameter | Reagent | Molar Eq. | Typical Yield |

| Glycosyl Acceptor | 2-Nitrophenol | 1.5 | \multirow{3}{*}{60-75% (Glycosylation)} |

| Glycosyl Donor | Acetobromoglucosamine | 1.0 | |

| Promoter | Silver Carbonate | 2.0 | |

| Deprotection | Sodium Methoxide | 0.1 (catalytic) | >90% (Deacetylation) |

Characterization: The identity and purity of the final product should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the anomeric proton coupling constant (J ≈ 8-9 Hz) characteristic of a trans-diaxial relationship, confirming the β-anomer.

-

Mass Spectrometry (MS): To verify the molecular weight (C₁₄H₁₈N₂O₈, MW: 342.3 g/mol ).[1][6]

-

Optical Rotation: To confirm the stereochemistry.

Trustworthiness and Troubleshooting

A robust protocol is a self-validating system. The following insights address common pitfalls and ensure reproducibility.

-

Challenge: Low Yield in Glycosylation.

-

Cause: Most often due to moisture. The glycosyl bromide is highly susceptible to hydrolysis, and the silver promoter can be deactivated.

-

Solution: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Employ molecular sieves to scavenge trace amounts of water.[4]

-

-

Challenge: Formation of α-Anomer.

-

Cause: While unlikely with a C2-acetamido group, this can occur if the reaction conditions are altered significantly (e.g., using non-participating solvents or promoters that favor an SN1 mechanism).

-

Solution: Adhere strictly to the Koenigs-Knorr conditions which favor the SN2 pathway via the oxazolinium intermediate. The choice of a promoter like silver carbonate is crucial for this pathway.

-

-

Challenge: Incomplete Deprotection.

-

Cause: Insufficient catalyst or deactivation of the sodium methoxide.

-

Solution: Use freshly prepared sodium methoxide solution. If the reaction stalls, a small additional amount of catalyst can be added. Monitor carefully by TLC to avoid potential side reactions from prolonged exposure to strong base.

-

-

Expert Insight on Promoters: While silver carbonate is traditional, other promoters like silver triflate or cadmium carbonate can also be effective.[4][5] Modern variations of the Koenigs-Knorr reaction may use catalytic amounts of promoters like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to accelerate the reaction and reduce the need for stoichiometric heavy metals, offering a greener and more efficient alternative.[7]

References

-

Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl) - PubMed. (n.d.). Retrieved from [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - ResearchGate. (n.d.). Retrieved from [Link]

-

Koenigs–Knorr reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of beta-nitrophenyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-D-glactopyranosides - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC - NIH. (n.d.). Retrieved from [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - MDPI. (n.d.). Retrieved from [Link]

-

Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC - NIH. (n.d.). Retrieved from [Link]

-

2-Nitrophenyl-N-acetyl-beta-D-glucosaminide - G-Biosciences. (n.d.). Retrieved from [Link]

-

Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase - MDPI. (2022). Retrieved from [Link]

- US6693188B2 - N-acetyl-D-glucosamine and process for producing N-acetyl-D-glucosamine - Google Patents. (n.d.).

-

Reverse Königs-Knorr reaction. Synthesis of beta-D-gluco-thio-cerebroside - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - NIH. (n.d.). Retrieved from [Link]

-

Hypoxic regulation of glycosylation via the N-acetylglucosamine cycle - PMC - NIH. (n.d.). Retrieved from [Link]

-

Glycosylation: mechanisms, biological functions and clinical implications - PubMed Central. (2024). Retrieved from [Link]

-

ONPG Assay - Biology LibreTexts. (2024). Retrieved from [Link]

-

Mechanisms and principles of N-linked protein glycosylation. - Semantic Scholar. (2011). Retrieved from [Link]

-

UDP-N-acetylglucosamine pyrophosphorylase - M-CSA. (n.d.). Retrieved from [Link]

-

Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. (n.d.). Retrieved from [Link]

-

Lab 5-5: ONPG - YouTube. (2020). Retrieved from [Link]

-

Reaction scheme of ortho-nitrophenyl-β-D-galactopyranoside (ONPG)... - ResearchGate. (n.d.). Retrieved from [Link]

-

ONPG Test- Principle, Procedure, Results, Uses - Microbe Notes. (2023). Retrieved from [Link]

-

Effects of carbohydrates on the oNPG converting activity of β-galactosidases - PubMed. (2013). Retrieved from [Link]

Sources

- 1. 2-Nitrophenyl-N-acetyl- β-D- glucosaminide - Creative Enzymes [creative-enzymes.com]

- 2. 2-Nitrophenyl-N-acetyl-beta-D-glucosaminide [gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. 13264-92-1 CAS MSDS (2-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, a key chromogenic substrate in biomedical research and clinical diagnostics. We will delve into its chemical structure, the principles of its enzymatic hydrolysis, a detailed protocol for its use in enzyme assays, and its significant applications, particularly in the early detection of renal injury.

Unveiling the Molecule: Structure and Properties

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, often referred to as p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is a synthetic glycoside. Its structure is characterized by a β-D-N-acetylglucosamine (GlcNAc) moiety linked to a p-nitrophenyl group via a β-glycosidic bond.[1] This linkage is crucial for its function as a substrate for N-acetyl-β-D-glucosaminidase (NAG). The presence of the p-nitrophenyl group, a chromophore, is what allows for the colorimetric detection of enzymatic activity.[2]

The key structural features include:

-

A β-D-N-acetylglucosamine (GlcNAc) core: This is the recognition site for the N-acetyl-β-D-glucosaminidase enzyme.

-

A β(1)-glycosidic linkage: This specific anomeric configuration is targeted by β-hexosaminidases.

-

A p-nitrophenyl aglycon: This group is released upon enzymatic cleavage and acts as a reporter molecule.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₈N₂O₈ | |

| Molecular Weight | 342.30 g/mol | |

| CAS Number | 3459-18-5 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water (5 mg/mL) and 0.1 M citrate buffer (pH 4.2) | [3] |

| Melting Point | ~208-210 °C | |

| λmax | ~300 nm (in 0.1 M NaOH) |

The Enzymatic Reaction: A Gateway to Detection

The utility of pNP-GlcNAc lies in its role as a chromogenic substrate for N-acetyl-β-D-glucosaminidase (NAG), a lysosomal enzyme.[4] The enzymatic hydrolysis of the glycosidic bond is the central principle of the assay.

Mechanism of Hydrolysis

Glycoside hydrolases, such as NAG, catalyze the cleavage of glycosidic bonds.[5] The generally accepted mechanism for retaining glycosidases, like NAG, involves a two-step, double-displacement reaction.[6][7]

-

Glycosylation: A nucleophilic residue (typically a carboxylate from an aspartate or glutamate) in the enzyme's active site attacks the anomeric carbon of the GlcNAc moiety. Simultaneously, an acidic residue in the active site protonates the glycosidic oxygen, facilitating the departure of the p-nitrophenol aglycon. This results in the formation of a covalent glycosyl-enzyme intermediate.[8]

-

Deglycosylation: A water molecule, activated by the now basic residue in the active site, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the GlcNAc sugar and regenerating the free enzyme.[8]

The liberated p-nitrophenol is colorless in acidic or neutral solutions. However, under alkaline conditions, it is deprotonated to form the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at approximately 405 nm.[2] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol produced, and thus to the activity of the NAG enzyme.

Caption: Relationship between structure, function, and application.

Conclusion

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a powerful tool in the arsenal of researchers and clinicians. Its well-defined chemical structure and its specific interaction with N-acetyl-β-D-glucosaminidase provide a reliable and sensitive method for quantifying this important enzyme. The ability to detect early-stage renal tubular damage makes the NAG assay an invaluable diagnostic and research tool, contributing to improved patient outcomes and advancing our understanding of kidney disease and drug-induced nephrotoxicity.

References

-

Kovác, P., & Glaudemans, C. P. (1985). Synthesis of p-nitrophenyl beta-glycosides of (1----6)-beta-D-galactopyranosyl-oligosaccharides. Carbohydrate research, 140(2), 293–301. [Link]

-

Gator, K. C., et al. (2020). Direct Synthesis of para-Nitrophenyl Glycosides from Reducing Sugars in Water. Organic Letters, 22(6), 2490–2493. [Link]

-

Bamforth, F. J. (1994). The mechanisms of hydrolysis of glycosides and their revelance to enzyme-catalysed reactions. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 343(1306), 415–424. [Link]

-

Wikipedia contributors. (2023, December 28). Glycoside hydrolase. In Wikipedia, The Free Encyclopedia. [Link]

-

CAZypedia. (2023). Glycoside hydrolases. [Link]

-

Planell, N., et al. (2019). Glycoside hydrolases: Mechanisms, specificities, and engineering. In Comprehensive Glycoscience (Second Edition, pp. 1-25). Elsevier. [Link]

-

Davies, G. J., & Williams, S. J. (2016). Glycosidase mechanisms. Chemical Society Reviews, 45(11), 3073-3081. [Link]

-

Horton, D., & Luetzow, A. E. (1970). Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides. Carbohydrate Research, 12(1), 125-133. [Link]

-

Wellwood, J. M., et al. (1975). Urinary N-acetyl- beta-D-glucosaminidase activities in patients with renal disease. British medical journal, 3(5980), 349–351. [Link]

-

PubChem. (n.d.). p-nitrophenyl N-acetyl-beta-D-glucosaminide. [Link]

-

The Kingsley Clinic. (2023). Urine NAG Test: Early Detection for Kidney Health. [Link]

-

Price, R. G. (1992). The role of NAG (N-acetyl-beta-D-glucosaminidase) in the diagnosis of kidney disease including the monitoring of nephrotoxicity. Clinical nephrology, 38 Suppl 1, S14-19. [Link]

-

Shibata, H., & Yagi, T. (1996). Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Clinica chimica acta; international journal of clinical chemistry, 251(1), 53–64. [Link]

-

Varghese, J., et al. (2023). Revisiting the Role of NAG across the Continuum of Kidney Disease. International Journal of Molecular Sciences, 24(7), 6688. [Link]

-

Sinsabaugh, R. L. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. [Link]

-

Šimunović, I., et al. (2023). N-Acetyl-Beta-D-Glucosaminidase in Kidney Injury. Encyclopedia. [Link]

-

Noto, A., et al. (1983). Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with a new synthetic substrate, 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide. Clinical chemistry, 29(10), 1713–1716. [Link]

-

ResearchGate. (n.d.). (PDF) The role of NAG (N-acetyl-B-D-glucosaminidase) in the diagnosis of kidney disease including the monitoring of nephrotoxicity. [Link]

-

Glycosynth. (n.d.). p-Nitrophenyl N-acetyl-beta-D-galactosaminide. [Link]

Sources

- 1. p-nitrophenyl N-acetyl-beta-D-glucosaminide | C14H18N2O8 | CID 102416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromogenic, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Glycoside hydrolase - Wikipedia [en.wikipedia.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Glycoside hydrolases - CAZypedia [cazypedia.org]

- 8. researchgate.net [researchgate.net]

principle of β-N-acetylglucosaminidase assay using nitrophenyl substrate

An In-Depth Technical Guide to the β-N-Acetylglucosaminidase (NAG) Assay Using Nitrophenyl Substrates

Foreword for the Modern Researcher

In the landscape of cellular biology and drug development, the precise quantification of enzymatic activity is not merely a procedural step but the bedrock of robust, reproducible science. The β-N-acetylglucosaminidase (NAG) assay stands as a quintessential tool in this domain, particularly for its utility as a sensitive biomarker for renal injury and its relevance in lysosomal storage disorders.[1][2][3] This guide moves beyond a simple recitation of protocol steps. It is designed to arm you, the researcher, with a deep, causal understanding of the assay's core principles. We will dissect the "why" behind each component and parameter, transforming the protocol from a set of instructions into a self-validating system that you can confidently deploy, troubleshoot, and adapt.

The Biological Significance of β-N-Acetylglucosaminidase (NAG)

β-N-Acetylglucosaminidase is a lysosomal hydrolase that plays a critical role in the catabolism of glycoconjugates, specifically by cleaving terminal N-acetylglucosamine residues from glycoproteins, glycolipids, and glycosaminoglycans.[4][5]

-

Cellular Function: As a resident enzyme of the lysosome, its optimal activity occurs in an acidic environment.[6] In humans, two primary isoenzymes exist, Hexosaminidase A (HEXA) and Hexosaminidase B (HEXB), which have distinct subunit compositions and substrate specificities.[6]

-

Clinical and Research Relevance: The utility of NAG as a biomarker stems from its high molecular weight, which prevents it from being filtered by the healthy kidney glomerulus.[1][3]

-

Nephrotoxicity and Renal Disease: Damage to the proximal tubules of the kidney causes NAG to be released into the urine.[1][7] Therefore, an increase in urinary NAG activity is a highly sensitive and early indicator of renal tubular damage, often preceding other clinical markers.[2][3]

-

Lysosomal Storage Disorders: Genetic deficiencies in the genes encoding the HEXA or HEXB subunits lead to the accumulation of specific gangliosides, resulting in devastating neurodegenerative lipid storage disorders such as Tay-Sachs and Sandhoff disease.[4][5]

-

Oncology: Elevated levels of NAG have also been associated with certain forms of cancer.[3][4]

-

The Core Principle: A Chromogenic Transformation

The most common method for quantifying NAG activity relies on a simple yet elegant colorimetric principle. The assay uses a synthetic substrate that is colorless but yields a brightly colored product upon enzymatic cleavage.

The substrate of choice is p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) .[4][8][9] The reaction proceeds in two fundamental stages:

-

Enzymatic Hydrolysis: In an acidic buffer that mimics the lysosomal environment (pH ≈ 4.4 - 5.0), NAG catalyzes the hydrolysis of the glycosidic bond in pNP-GlcNAc.[4][10][11] This reaction yields two products: N-acetyl-β-D-glucosaminide and p-nitrophenol (pNP) . At this acidic pH, pNP is protonated and remains essentially colorless.

-

Color Development: The reaction is terminated by the addition of a basic "stop solution" (e.g., sodium carbonate, pH > 10).[4] This drastic shift in pH serves two purposes: it instantly denatures the enzyme, halting the reaction, and, critically, it deprotonates the p-nitrophenol to form the p-nitrophenoxide ion .[4][10] This ion possesses a vibrant yellow color, which exhibits a strong absorbance maximum around 400-410 nm.[4][12][13]

The intensity of the yellow color, quantified by a spectrophotometer, is directly proportional to the amount of p-nitrophenol produced, which in turn is a direct measure of the NAG enzyme's activity in the sample.[3]

Caption: The two-stage principle of the NAG colorimetric assay.

Causality Behind Experimental Choices: A Self-Validating Protocol

A robust assay is one where every parameter is deliberately chosen to ensure accuracy and reproducibility. Here we explore the rationale behind the key experimental variables.

| Parameter | Deliberate Choice & Rationale | Potential Pitfalls & Validation |

| Reaction Buffer pH | Maintained at pH 4.4 - 5.0 using a citrate or glycolate buffer.[9][10] | Rationale: This is the optimal pH range for NAG activity, reflecting its lysosomal origin.[4][6] Operating at Vmax ensures maximum sensitivity. |

| Temperature | Standardized at 37°C .[4][14] | Rationale: This temperature supports near-optimal activity for mammalian enzymes and ensures consistency between experiments. |

| Substrate Concentration | Typically used in excess (saturating concentrations). | Rationale: Ensures the reaction rate is dependent only on the enzyme concentration (zero-order kinetics), not the substrate level. This is critical for the linear range of the assay. |

| Incubation Time | Varies (e.g., 10-60 min) based on sample activity.[4][14] | Rationale: Must be long enough for detectable product formation but short enough to remain on the linear portion of the reaction curve. |

| Stop Solution | A strong base (e.g., 0.2 M Sodium Carbonate) to raise pH > 10. | Rationale: Serves the dual purpose of halting the enzymatic reaction and inducing the chromogenic shift of the pNP product to the measurable p-nitrophenoxide ion.[4] |

| Controls | Reagent Blank, Sample Blank, and pNP Standard Curve. | Rationale: Reagent Blank (no enzyme) corrects for substrate auto-hydrolysis. Sample Blank (stop solution added before substrate) corrects for endogenous color in biological samples (e.g., urine).[7] A pNP Standard Curve is non-negotiable for converting absorbance to absolute product concentration. |

Detailed Experimental Workflow (96-Well Plate Format)

This protocol is designed for a standard 96-well plate format, suitable for moderate to high-throughput analysis.

Caption: High-level workflow for the 96-well plate NAG assay.

Step-by-Step Methodology

1. Reagent Preparation:

-

Assay Buffer (0.1 M Citrate, pH 4.7): Prepare a solution of 0.1 M citric acid and 0.1 M sodium citrate. Titrate to pH 4.7. Store at 4°C.

-

Substrate Solution (1 mg/mL pNP-GlcNAc): Dissolve 10 mg of pNP-GlcNAc in 10 mL of Assay Buffer.[4] This may require gentle warming or shaking to fully dissolve. Prepare fresh or store in aliquots at -20°C, protected from light.[4][9]

-

Stop Solution (0.2 M Sodium Carbonate): Dissolve 2.12 g of anhydrous sodium carbonate in 100 mL of deionized water. Store at room temperature.

-

p-Nitrophenol (pNP) Standard (10 mM): Prepare a 10 mM stock solution of pNP in water. This will be used to generate a standard curve.

2. Assay Procedure:

-

Standard Curve: In a 96-well plate, prepare a serial dilution of the 10 mM pNP Standard in Assay Buffer to create standards ranging from 0 to 200 µM. Add Stop Solution to these wells. The final volume in each well should be consistent (e.g., 250 µL).

-

Plate Layout: Designate wells for Reagent Blanks, Samples, and Sample Blanks (if using colored samples).

-

Sample Addition: Add your samples (e.g., diluted urine, cell lysate) to the appropriate wells (e.g., 20 µL).[3] For Sample Blanks, add the sample as well.

-

Blank Preparation: Add an equal volume of sample buffer (e.g., water or lysis buffer) to the Reagent Blank wells.

-

Stop Sample Blanks: Add the final volume of Stop Solution (e.g., 200 µL) to the Sample Blank wells before proceeding. This prevents any enzymatic reaction from occurring.

-

Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes.[4]

-

Reaction Initiation: Add pre-warmed Substrate Solution (e.g., 50 µL) to all wells except the standards. Mix gently.

-

Incubation: Incubate the plate at 37°C for a pre-determined optimal time (e.g., 30 minutes).[3]

-

Reaction Termination: Add Stop Solution (e.g., 200 µL) to all wells (except standards and sample blanks, which already contain it).[4] The yellow color should develop immediately.

-

Measurement: Read the absorbance of the plate at 405 nm using a microplate reader.[4]

Data Analysis and Interpretation

Accurate data analysis is contingent on the proper use of controls.

1. Correct Absorbance Values:

-

Corrected Standard Absorbance = Absorbance_Standard - Absorbance_ReagentBlank

-

Corrected Sample Absorbance = Absorbance_Sample - Absorbance_SampleBlank (or Reagent Blank if samples are colorless)

2. Generate Standard Curve:

-

Plot the Corrected Standard Absorbance (Y-axis) against the known concentration of pNP in µmoles (X-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

3. Calculate NAG Activity:

-

First, determine the amount of pNP produced in each sample well using the standard curve: pNP (µmoles) = (Corrected Sample Absorbance - c) / m

-

Then, calculate the enzyme activity. The standard unit definition is: One unit (U) of NAG is the amount of enzyme that hydrolyzes 1.0 µmole of pNP-GlcNAc per minute at 37°C and pH 4.7. [4]

Activity (U/L) = [pNP (µmoles) / (Incubation Time (min) × Sample Volume (L))]

Sample Data Table

| Well Type | Raw A405 | Corrected A405 | pNP Produced (nmol) | Calculated Activity (U/L) |

| Reagent Blank | 0.052 | 0.000 | 0.0 | 0.0 |

| Sample 1 | 0.857 | 0.805 | 44.7 | 74.5 |

| Sample 2 | 0.211 | 0.159 | 8.8 | 14.7 |

| Standard (5 nmol) | 0.952 | 0.900 | 5.0 | N/A |

Assuming a 30 min incubation and 20 µL sample volume. Calculations are illustrative.

Conclusion: An Indispensable Tool

The p-nitrophenyl-based β-N-acetylglucosaminidase assay is a powerful, sensitive, and accessible method for researchers in diverse fields. Its utility in the early detection of renal damage makes it invaluable for preclinical toxicology and drug development, while its foundational role in diagnosing lysosomal storage diseases highlights its clinical significance. By understanding the intricate causality behind its chemical principles and experimental design, scientists can leverage this assay not just as a protocol, but as a dynamic tool for generating high-fidelity, interpretable data that drives discovery forward.

References

-

N-acetyl-glucosaminidase Assay Kit Insert. HaemoScan. [Link]

-

N-acetyl-β-D-glucosaminidase (NAG). Diazyme Laboratories. [Link]

-

Application of -nitrophenol (NP) enzyme assays in degraded tropical soils. ResearchGate. [Link]

-

Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. PubMed. [Link]

-

Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. PubMed. [Link]

-

Measurement of N-acetyl-beta-glucosaminidase and its isoenzymes in urine methods and clinical applications. PubMed. [Link]

-

Fungal extracellular enzyme activity. Wikipedia. [Link]

-

Graph showing a kinetic analysis of the recombinant b-glucosidase (pNPG as the substrate). ResearchGate. [Link]

-

Enzyme assay for β-N-acetylhexosaminidase. Glycoscience Protocols. [Link]

-

β-N-Acetylglucosaminidase (NAG) Activity Assay Kit (E-BC-K064-M). Elabscience. [Link]

-

The role of NAG (N-acetyl-beta-D-glucosaminidase) in the diagnosis of kidney disease including the monitoring of nephrotoxicity. PubMed. [Link]

-

Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. National Institutes of Health (NIH). [Link]

-

Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing. SciSpace. [Link]

-

Effect of p-NPG concentration on β-glucosidase activity of A. terreus.... ResearchGate. [Link]

-

Spectrophotometric Assay for Urinary N-acetyl-beta-D-glucosaminidase Activity. PubMed. [Link]

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide - CAS 3459-18-5 - Calbiochem. MilliporeSigma. [Link]

-

Hydrolysis of pNPG and cellobiose by β-glucosidases. Observed rate... ResearchGate. [Link]

-

QuantiChrom™ β-N-Acetylglucosaminidase Assay Kit. BioAssay Systems. [Link]

-

Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). PubMed Central. [Link]

Sources

- 1. Measurement of N-acetyl-beta-glucosaminidase and its isoenzymes in urine methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of NAG (N-acetyl-beta-D-glucosaminidase) in the diagnosis of kidney disease including the monitoring of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tribioscience.com [tribioscience.com]

- 6. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. haemoscan.com [haemoscan.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. p-Nitrophenyl-N-acetyl-β-D-glucosaminide - CAS 3459-18-5 - Calbiochem | 487052 [merckmillipore.com]

- 10. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. β-N-Acetylglucosaminidase (NAG) Activity Assay Kit - Elabscience® [elabscience.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Introduction to β-Hexosaminidase: A Lysosomal Hydrolase with Critical Clinical Relevance

Sources

- 1. researchgate.net [researchgate.net]

- 2. Production of Recombinant β-Hexosaminidase A, a Potential Enzyme for Replacement Therapy for Tay-Sachs and Sandhoff Diseases, in the Methylotrophic Yeast Ogataea minuta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tandem mass spectrometric enzyme assay for simultaneous detection of Tay-Sachs and Sandhoff diseases in dried blood spots for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta Hexosaminidase A Enzyme Assay Test - Test Results, Normal Range, Cost And More [lybrate.com]

- 5. Tay-Sachs/Sandhoff Disease: Beta-hexosaminidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 6. Sandhoff Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. baylorgenetics.com [baylorgenetics.com]

- 8. Tay-Sachs disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. β-N-acetylhexosaminidase substrate, fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 14. Screening for Tay-Sachs disease carriers by full-exon sequencing with novel variant interpretation outperforms enzyme testing in a pan-ethnic cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detecting degranulation via hexosaminidase assay [protocols.io]

- 16. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 18. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Nitrophenyl Glucosaminides in Basic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of nitrophenyl glucosaminides, a class of chromogenic substrates indispensable for the study of glycosidase enzymes. We will delve into the core principles of their application, provide detailed, field-proven protocols, and discuss their use in enzyme kinetics and high-throughput inhibitor screening.

Introduction: The Power of a Chromogenic Signal

Nitrophenyl-glycosides are synthetic molecules that serve as invaluable tools for detecting and quantifying the activity of glycosidase enzymes.[1] These substrates consist of a sugar moiety (like N-acetylglucosamine) linked to a nitrophenyl group. The magic of this compound lies in its chromogenic property: the glycosidic bond renders the molecule colorless, but when a specific glycosidase enzyme cleaves this bond, it liberates nitrophenol.[2][3] In an alkaline environment, nitrophenol is ionized to the nitrophenolate anion, which produces a distinct yellow color that can be accurately measured using a spectrophotometer, typically at a wavelength of 405-420 nm.[4][5][6] This direct relationship between enzyme activity and color intensity forms the basis of a simple, robust, and widely used assay.[4]

Section 1: The Chromogenic Assay Principle

The fundamental application of nitrophenyl glucosaminides is to measure the activity of β-N-acetylglucosaminidases (also known as N-acetyl-β-D-hexosaminidases or NAGases), a class of lysosomal enzymes involved in the degradation of glycoproteins and glycolipids.[5] The most common substrate for this purpose is p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG).[7]

The enzymatic reaction proceeds in two key steps:

-

Enzymatic Hydrolysis: The glycosidase enzyme recognizes and binds to the sugar portion of the pNAG substrate. It then catalyzes the hydrolysis of the glycosidic bond, releasing the sugar and colorless p-nitrophenol (pNP).

-

Color Development: The reaction is typically performed at an acidic or neutral pH optimal for the enzyme. To quantify the reaction, a "stop solution," usually a strong base like sodium carbonate, is added.[5][8] This raises the pH, causing the liberated pNP to ionize into the yellow p-nitrophenolate ion, which is then measured.[9]

The intensity of the yellow color is directly proportional to the amount of pNP produced, which in turn is a direct measure of the enzyme's activity.[4]

Figure 1. General mechanism of a nitrophenyl-based glycosidase assay.

Section 2: Core Application: Quantification of Glycosidase Activity

The pNAG assay is a cornerstone for quantifying NAGase activity in various biological samples, including cell lysates, tissue homogenates, and purified enzyme preparations.[5] Elevated or deficient NAGase activity is linked to various physiological and pathological states, such as renal disorders, certain cancers, and lysosomal storage diseases like Tay-Sachs and Sandhoff disease, making this assay a vital diagnostic and research tool.[5]

Key Substrates and Their Properties

While pNAG is the most common, other nitrophenyl-based substrates are used for different glycosidases. The choice of the ortho- or para-nitrophenyl isomer can also be a factor, though para-nitrophenyl derivatives are more widely used.[6]

| Substrate Name | Abbreviation | Target Enzyme | Product λmax |

| p-Nitrophenyl N-acetyl-β-D-glucosaminide | pNAG, PNP-GlcNAc | β-N-Acetylglucosaminidase | ~405 nm[2] |

| p-Nitrophenyl α-D-glucopyranoside | pNPG | α-Glucosidase | ~405 nm[4] |

| p-Nitrophenyl α-D-galactopyranoside | pNP-Gal | α-Galactosidase | ~405 nm[10] |

| o-Nitrophenyl β-D-galactopyranoside | ONPG | β-Galactosidase | ~420 nm[6] |

| p-Nitrophenyl phosphate | pNPP | Phosphatases (Alkaline & Acid) | ~405 nm[11][12] |

Detailed Experimental Protocol: NAGase Activity Assay

This protocol is a self-validating system for use in a 96-well microplate format, optimized for reliability and reproducibility.

Materials:

-

Assay Buffer: 0.1 M Citrate buffer, pH 4.4-5.5. The optimal pH should be determined empirically for the specific enzyme source.[13][14]

-

Substrate Stock Solution: 10 mM pNAG in deionized water. Gentle warming (37°C) or sonication may be required for complete dissolution.[7][15] This stock should be stored frozen.[16]

-

Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).[8]

-

Standard: 10 mM p-Nitrophenol (pNP) Standard Solution for generating a standard curve.[5]

-

Enzyme Sample: Cell lysate, tissue homogenate, or purified enzyme, diluted in Assay Buffer.

-

96-well clear, flat-bottom microplate.

Workflow:

Figure 2. Experimental workflow for a microplate-based NAGase assay.

Step-by-Step Methodology:

-

Prepare pNP Standard Curve:

-

Create a series of dilutions from the 10 mM pNP Standard Solution in Assay Buffer to generate concentrations from 0 µM to 200 µM.

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Add 100 µL of Stop Solution to these standard wells. This ensures the standards are in the same final chemical matrix as the samples.

-

-

Set Up Reactions: For each enzyme sample, prepare three types of wells:

-

Test Sample: 50 µL of Assay Buffer + 50 µL of diluted enzyme sample.

-

Substrate Blank: 100 µL of Assay Buffer (no enzyme). This control accounts for any spontaneous hydrolysis of the substrate.[5]

-

Sample Blank: 50 µL of Assay Buffer + 50 µL of diluted enzyme sample. The substrate will be added after the stop solution to control for any intrinsic color in the enzyme sample.

-

-

Initiate the Reaction:

-

Equilibrate the plate and the Substrate Solution to 37°C.[5]

-

Add 100 µL of the pre-warmed Substrate Solution to the "Test Sample" and "Substrate Blank" wells to start the reaction.

-

Mix gently by shaking the plate.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 to 60 minutes). The ideal time allows for measurable product formation without substrate depletion. This should be optimized during assay development.

-

-

Stop the Reaction:

-

Add 100 µL of Stop Solution to all "Test Sample" and "Substrate Blank" wells.

-

Now, add 100 µL of the Substrate Solution to the "Sample Blank" wells.

-

Mix the plate thoroughly. A yellow color should develop in wells with enzyme activity.

-

-

Measure and Calculate:

-

Read the absorbance of the entire plate at 405 nm using a microplate reader.

-

Correct Absorbance: Corrected Sample Abs = (Abs of Test Sample) - (Abs of Substrate Blank) - (Abs of Sample Blank).

-

Plot the absorbance of the pNP standards versus their concentration to generate a linear standard curve.

-

Use the equation of the line from the standard curve to convert the corrected sample absorbance values into the concentration of pNP produced.

-

Calculate the enzyme activity, typically expressed in units like nmol of pNP produced per minute per mg of protein.

-

Section 3: Advanced Applications

Beyond simple activity measurement, nitrophenyl glucosaminides are powerful tools for deeper biochemical analysis.

Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ)

By measuring the initial reaction rate at various concentrations of the pNAG substrate, researchers can determine key kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[17]

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate; a low Kₘ indicates high affinity.[17]

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[17]

The experimental setup is similar to the activity assay, but a range of pNAG concentrations are used, and absorbance is measured kinetically (multiple readings over a short time) to determine the initial velocity (V₀) for each concentration. The data are then plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to calculate Kₘ and Vₘₐₓ.

High-Throughput Screening (HTS) for Inhibitors

The simplicity and robustness of the nitrophenyl-based assay make it highly suitable for high-throughput screening (HTS) of compound libraries to identify potential enzyme inhibitors.[4][18] This is a critical first step in drug discovery for diseases where inhibiting a specific glycosidase is a therapeutic strategy, such as managing type 2 diabetes by inhibiting α-glucosidase.[4]

The assay is miniaturized into a 384- or 1536-well plate format.[19] Test compounds are added to the wells prior to the addition of the substrate. A reduction in the rate of yellow color formation indicates inhibitory activity.[20]

Figure 3. High-throughput screening workflow for glycosidase inhibitors.

Section 4: Practical Considerations and Troubleshooting

To ensure the integrity of the data, several factors must be considered.